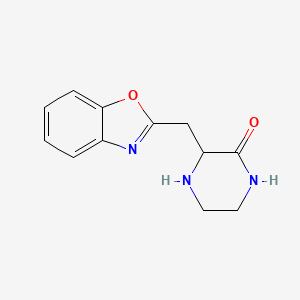

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one” is a chemical compound with the molecular formula C12H13N3O2 . It is a small molecule with a molecular weight of 231.25 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, analogues of 1 containing the benzo[d]imidazole-2-amine, benzo[d]oxazol-2-amine, and benzo[d]thiazol-2-amine were prepared by substitution of the corresponding 2,6-dichlorobenzo[d]oxazole with 2-(4-(3-amino-2-hydroxypropoxy) phenyl) acetonitrile .Molecular Structure Analysis

The molecular structure of “3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one” can be represented by the InChI code: 1S/C12H13N3O2/c16-12-9(13-5-6-14-12)7-11-15-8-3-1-2-4-10(8)17-11/h1-4,9,13H,5-7H2,(H,14,16) .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 231.25 .Scientific Research Applications

Anticancer Activity

This compound has shown potential in inhibiting the growth of various cancer cells. For instance, it exhibited significant cytotoxic effects on lung, breast, and colon cancer cells with IC50 values ranging from 51–54 μM .

Antibacterial Agents

The compound’s derivatives have been designed and synthesized as potential antibacterial agents, indicating its use in combating bacterial infections .

Psychoactive Drug

Antipsychotic Drug Substances

Derivatives of this compound act as dopamine and serotonin antagonists and are used in antipsychotic medications .

Antiviral and Anti-HIV Activities

Piperazine derivatives, which include this compound, have shown a wide range of biological activities including antiviral and anti-HIV-1 effects .

MC4 Receptor Agonistic Activity

It has been associated with MC4 receptor agonistic activity, which is relevant in treatments targeting metabolic disorders .

Safety and Hazards

properties

IUPAC Name |

3-(1,3-benzoxazol-2-ylmethyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12-9(13-5-6-14-12)7-11-15-8-3-1-2-4-10(8)17-11/h1-4,9,13H,5-7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGJIGBJUOHSHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzoxazol-2-ylmethyl)piperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1374086.png)

![4-[3-(2-Aminoethyl)piperidin-1-yl]butan-1-ol](/img/structure/B1374094.png)

![[2-(dimethylamino)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B1374096.png)

![4-[(7-Chloroquinolin-4-yl)sulfanyl]phenol](/img/structure/B1374105.png)